(1-Methoxypropan-2-yl)sulfamic acid
Description
Structure
3D Structure
Properties
CAS No. |
61758-23-4 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-methoxypropan-2-ylsulfamic acid |
InChI |
InChI=1S/C4H11NO4S/c1-4(3-9-2)5-10(6,7)8/h4-5H,3H2,1-2H3,(H,6,7,8) |
InChI Key |
OZHNBRXFMHXJDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxypropan 2 Yl Sulfamic Acid and Analogous N Alkylated Sulfamic Acids
Direct Aminosulfonation Approaches
Direct aminosulfonation involves the reaction of an amine with a sulfonating agent. This is a common and straightforward method for the preparation of N-substituted sulfamic acids. The primary amine, in this case, 1-methoxy-2-propanamine, serves as the nitrogen source for the sulfamic acid.
Reaction Pathways Involving Chlorosulfonic Acid
A prevalent method for the synthesis of N-alkylated sulfamic acids is the reaction of a primary or secondary amine with chlorosulfonic acid. This reaction is typically performed in an inert solvent at low temperatures to control the exothermic nature of the reaction. The amine acts as a nucleophile, attacking the sulfur atom of chlorosulfonic acid and displacing the chloride ion. An excess of the amine or the presence of a tertiary amine base is often used to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
R-NH₂ + ClSO₃H → R-NHSO₃H + HCl
For the synthesis of (1-Methoxypropan-2-yl)sulfamic acid, 1-methoxy-2-propanamine would be reacted with chlorosulfonic acid. A series of N-alkylated sulfamic acid derivatives have been synthesized using this method with various primary amines and chlorosulfonic acid. scielo.br
| Amine Reactant | Sulfonating Agent | Product | Reference |
| Primary Amines | Chlorosulfonic Acid | N-Alkyl Sulfamic Acid Derivatives | scielo.br |
| 1-Methoxy-2-propanamine | Chlorosulfonic Acid | This compound | (Plausible) |
This table is generated based on analogous reactions and represents a plausible synthetic route.
Synthesis Utilizing Sulfur Trioxide Adducts
Sulfur trioxide (SO₃) is a powerful sulfonating agent. However, its high reactivity can lead to side reactions. To moderate its reactivity, sulfur trioxide is often used in the form of adducts with Lewis bases, such as pyridine (B92270) or dioxane. The sulfur trioxide-pyridine complex is a commonly used reagent for the sulfonation of amines. The reaction proceeds by the nucleophilic attack of the amine on the sulfur atom of the complex.
The general reaction using the sulfur trioxide-pyridine complex is:
R-NH₂ + SO₃•C₅H₅N → R-NHSO₃H + C₅H₅N
This method is advantageous as it is generally milder than using chlorosulfonic acid and avoids the generation of hydrochloric acid.
| Amine Reactant | Sulfonating Agent | Typical Solvent | Product |
| 1-Methoxy-2-propanamine | Sulfur Trioxide Pyridine Complex | Chloroform or Dichloromethane | This compound |
This table outlines a representative synthesis based on established methodologies.
Precursor-Based Synthetic Routes
These methods involve the synthesis of an intermediate compound which is then converted to the final sulfamic acid product.
Transformation of N-(1-Methoxypropan-2-yl)sulfamoyl Chloride
N-Alkylsulfamoyl chlorides are versatile intermediates that can be hydrolyzed to the corresponding N-alkylsulfamic acids. The synthesis of N-(1-Methoxypropan-2-yl)sulfamoyl chloride can be achieved by reacting 1-methoxy-2-propanamine with sulfuryl chloride (SO₂Cl₂).
The reaction is as follows:
CH₃OCH₂CH(CH₃)NH₂ + SO₂Cl₂ → CH₃OCH₂CH(CH₃)NHSO₂Cl + HCl
The resulting N-(1-Methoxypropan-2-yl)sulfamoyl chloride can then be hydrolyzed under aqueous conditions to yield this compound. The hydrolysis is typically carried out in water or aqueous base.
CH₃OCH₂CH(CH₃)NHSO₂Cl + H₂O → CH₃OCH₂CH(CH₃)NHSO₃H + HCl
N-alkylsulfamoyl halides are recognized as useful precursors for the synthesis of N-alkylsulfamic acids. thieme-connect.de
| Precursor | Reaction | Product | Reference |
| N-Alkylsulfamoyl Halides | Hydrolysis | N-Alkylsulfamic Acids | thieme-connect.de |
This table illustrates the two-step process from amine to sulfamic acid via a sulfamoyl chloride intermediate.
Conversions from Substituted Urea (B33335) Derivatives
The industrial synthesis of sulfamic acid involves the reaction of urea with a mixture of sulfur trioxide and sulfuric acid (oleum). A similar principle can be applied to N-substituted ureas. N-(1-Methoxypropan-2-yl)urea can serve as a precursor to this compound. The reaction of N-alkylureas with oleum is a known method for the preparation of N-alkylsulfamic acids.
The synthesis of the precursor, N-(1-Methoxypropan-2-yl)urea, can be accomplished through the reaction of 1-methoxy-2-propanamine with an isocyanate or by other standard urea synthesis methods. The subsequent reaction with oleum would lead to the formation of the desired sulfamic acid.
| Urea Derivative | Reagent | Product |
| N-(1-Methoxypropan-2-yl)urea | Oleum (H₂SO₄ + SO₃) | This compound |
This table is based on the established industrial synthesis of sulfamic acid and its extension to substituted ureas.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methodologies. For the synthesis of sulfamic acid derivatives, advanced protocols such as microwave-assisted synthesis and solvent-free reactions are being explored.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. While specific examples for the synthesis of this compound are not prevalent, microwave-assisted synthesis of sulfonamides directly from sulfonic acids has been reported, suggesting the potential applicability of this technology in the broader field of sulfamic acid chemistry. organic-chemistry.orgnih.gov
Solvent-Free Synthesis: The elimination of volatile organic solvents is a key aspect of green chemistry. Solvent-free reactions, often conducted under neat conditions or using a solid support, can reduce waste and environmental impact. Sulfamic acid itself has been used as a catalyst in solvent-free reactions, highlighting the compatibility of this class of compounds with sustainable synthetic approaches. nih.gov While direct solvent-free synthesis of N-alkylated sulfamic acids is not widely documented, the exploration of such methods is an active area of research.
| Protocol | Advantages | Applicability to this compound Synthesis |
| Microwave-Assisted Synthesis | Faster reaction rates, potentially higher yields. | Potentially applicable to direct aminosulfonation or precursor-based routes to reduce reaction times. |
| Solvent-Free Synthesis | Reduced waste, lower environmental impact. | Could be explored for direct reaction of 1-methoxy-2-propanamine with a solid-supported sulfonating agent. |
This table summarizes potential advanced and sustainable approaches for the synthesis of the target compound.
Mechanochemical Synthesis under Ball Milling Conditions
Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained traction as a green chemistry approach by reducing or eliminating the need for solvents. researchgate.net Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy shaking or rotation. This process creates localized high pressure and temperature at the point of impact, facilitating chemical transformations in the solid state.
While the direct mechanochemical synthesis of this compound has not been explicitly detailed in the reviewed literature, the principles of this methodology have been successfully applied to the synthesis of analogous sulfur-nitrogen compounds, such as aromatic sulfonamides. A notable example is the palladium-catalyzed three-component aminosulfonylation reaction of aryl bromides or carboxylic acids with potassium metabisulfite (K₂S₂O₅) and an amine, conducted under ball milling conditions. rsc.orgnih.gov This demonstrates the feasibility of forming S-N bonds mechanochemically.
Key Research Findings:
The mechanochemical approach to sulfonamide synthesis has been shown to be effective for a wide range of substrates. The reaction accommodates both primary and secondary aliphatic and aromatic amines, indicating a broad functional group tolerance. rsc.org The proposed mechanism for this transformation involves the oxidative insertion of the palladium catalyst into the carbon-bromine bond of the aryl bromide, followed by a reaction with a sulfur dioxide equivalent and subsequent coupling with the amine. rsc.org
A significant advantage of this solvent-free method is the often-improved selectivity and higher isolated yields compared to conventional solution-based reactions. nih.gov Furthermore, the use of sulfamic acid as a catalyst in other mechanochemical multicomponent reactions highlights its stability and utility under these conditions, suggesting the potential for its derivatives to be synthesized in a similar manner. nih.govscispace.com
Table 1: Mechanochemical Synthesis of Aromatic Sulfonamides (Analogous Compounds)
| Entry | Aryl Halide/Carboxylic Acid | Amine | Catalyst | Conditions | Yield | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ | Ball Milling, 60 min | 95% | rsc.orgnih.gov |
| 2 | 4-Iodobenzonitrile | Piperidine | Pd(OAc)₂ | Ball Milling, 60 min | 92% | rsc.orgnih.gov |
| 3 | Benzoic Acid | Aniline | Pd(OAc)₂ | Ball Milling, 60 min | 85% | rsc.orgnih.gov |
This table is representative of the synthesis of analogous sulfonamide compounds under mechanochemical conditions.
Photocatalytic Routes to Sulfamic Acid Derivatives
Photocatalysis utilizes light to activate a catalyst, which then initiates a chemical reaction. This method often allows for reactions to proceed under mild conditions with high selectivity. mdpi.com Visible-light photocatalysis, in particular, is a rapidly growing field in organic synthesis due to its sustainability.
Direct photocatalytic synthesis of N-alkylated sulfamic acids remains an area for future development. However, related photocatalytic reactions that form sulfonamides and sulfamate (B1201201) esters provide insight into the potential of this approach. For instance, a visible-light-induced dual catalytic platform has been developed for the direct conversion of carboxylic acids into sulfonamides. nsf.govnih.gov This "direct decarboxylative amidosulfonation" (DDAS) platform employs an acridine photocatalyst and a copper catalyst to facilitate the formation of the sulfur-nitrogen bond. nsf.govnih.gov
Another relevant study describes a general method for the coupling of (hetero)aryl bromides with O-alkyl sulfamate esters using catalytic amounts of nickel and photoexcitable iridium complexes under visible light irradiation at ambient temperature. nih.gov This represents a significant advance in using sulfamate esters as nucleophiles in transition metal-catalyzed C-N coupling processes. nih.gov
Key Research Findings:
The photocatalytic aminosulfonylation of carboxylic acids demonstrates broad scope and functional group tolerance, enabling the transformation of natural products and medicinally relevant compounds. nsf.gov The mechanism involves the photocatalytic generation of a sulfonyl radical from the carboxylic acid, which then undergoes a copper-catalyzed cross-coupling with an amine. nsf.gov
Similarly, visible-light-mediated decarboxylative aminosulfonylation of (hetero)aryl carboxylic oxime esters has been reported as a method for synthesizing sulfonamides. This reaction proceeds through a one-pot cascade of radical-radical cross-coupling enabled by energy-transfer-mediated photocatalysis. nih.gov These examples underscore the power of photocatalysis to generate reactive sulfur-containing intermediates under mild conditions, which could potentially be harnessed for the synthesis of N-alkylated sulfamic acids.
Table 2: Photocatalytic Synthesis of Sulfonamides and Sulfamate Esters (Analogous Compounds)
| Entry | Starting Material 1 | Starting Material 2 | Photocatalyst | Conditions | Product Type | Yield | Reference |
| 1 | 4-Phenylbutanoic Acid | Morpholine | Acridine | Blue LED, Room Temp. | Sulfonamide | 85% | nsf.govnih.gov |
| 2 | 1-Naphthoic Acid | Piperidine | Acridine | Blue LED, Room Temp. | Sulfonamide | 78% | nsf.govnih.gov |
| 3 | 4-Bromobenzonitrile | O-Methyl sulfamate | Iridium complex | Blue LED, Room Temp. | N-Aryl Sulfamate Ester | 90% | nih.gov |
| 4 | 2-Bromo-6-methoxynaphthalene | O-Ethyl sulfamate | Iridium complex | Blue LED, Room Temp. | N-Aryl Sulfamate Ester | 88% | nih.gov |
This table illustrates the synthesis of analogous sulfonamides and sulfamate esters via photocatalytic methods.
Reactivity and Mechanistic Studies of 1 Methoxypropan 2 Yl Sulfamic Acid and Its N Alkylated Analogs
Hydrolytic Stability and Kinetic Investigations
The stability of N-alkylated sulfamic acids in aqueous environments is a critical aspect of their chemistry, with hydrolysis representing a primary degradation pathway. Kinetic studies on analogs provide insight into the mechanism and rates of this process. The hydrolysis of N-alkyl sulfamates typically proceeds via a specific acid-catalyzed mechanism. nih.gov This involves the protonation of the nitrogen atom of the sulfamate (B1201201), followed by a nucleophilic attack by water on the sulfur atom, leading to the cleavage of the S-N bond.
Investigations into the hydrolysis of N-neopentyl sulfamate, a representative primary N-alkyl sulfamate, revealed that the reaction is subject to specific acid catalysis across a wide pH range, even at elevated temperatures of 200 °C. nih.gov Notably, there is no significant contribution from a pH-neutral reaction, even in alkaline conditions. nih.gov The rate constant for the uncatalyzed hydrolysis of N-alkyl sulfamate esters at neutral pH and ambient temperature is estimated to be exceedingly slow, on the order of 10⁻¹⁶ s⁻¹. nih.gov
Similarly, a study on sulfamic acid 1,7-heptanediyl ester, a bifunctional sulfamate, showed that its degradation in water is a first-order reaction and is independent of pH in the range of 2.5 to 8.0. nih.gov Mechanistic investigations using ¹⁸O-labeled water confirmed that the hydrolysis proceeds through an Sɴ2 mechanism with exclusive C-O bond fission, indicating a reactant-like transition state where the bond between the incoming water nucleophile and the carbon atom is not significantly formed. nih.gov
While specific kinetic data for (1-methoxypropan-2-yl)sulfamic acid are not available in the reviewed literature, its behavior is expected to align with that of other N-alkylated analogs, exhibiting slow hydrolysis under neutral conditions and accelerated degradation under acidic conditions. The activation parameters for the acid-catalyzed hydrolysis of N-neopentyl sulfamate allow for the estimation of reaction rates under various conditions. nih.gov
Table 1: Kinetic Parameters for Hydrolysis of N-Neopentyl Sulfamate
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Hydrolysis Mechanism | Specific Acid Catalyzed | Entire accessible pH range at 200 °C | nih.gov |
| Estimated Rate Constant (k_non) | 10⁻¹⁶ s⁻¹ | pH 7, 25 °C (water attack on N-protonated species) | nih.gov |
| Estimated Rate Constant (pH neutral model) | 10⁻¹⁹ s⁻¹ | pH 7, 25 °C (hydroxide attack on zwitterion) | nih.gov |
Functional Group Reactivity in Organic Transformations
The sulfamic acid moiety displays characteristic reactivity, enabling its participation in various organic transformations.
Sulfamic acid is known to react with alcohols upon heating to yield the corresponding ammonium (B1175870) organosulfates. sciencemadness.org This reaction, a form of sulfation, is a key method for introducing a sulfate (B86663) group into an organic molecule. For instance, refluxing sulfamic acid with methanol (B129727) produces ammonium methyl sulfate. sciencemadness.org
The direct reaction between sulfamic acid and alcohols can be slow, often requiring several hours for completion. google.com The reactivity is highly dependent on the structure of the alcohol. Primary alcohols react smoothly, whereas secondary and tertiary alcohols are generally reported to be unreactive with sulfamic acid alone. google.com To enhance the reaction rate and yield, particularly for less reactive alcohols, catalysts are often employed. Amides, such as acetamide, have been patented as effective catalysts for the sulfation of alcohols with sulfamic acid, reducing reaction times to as little as fifteen minutes to a few hours. google.com The use of base catalysts can also increase the reactivity of sulfamic acid by forming a more reactive donor-acceptor complex. researchgate.net
While direct studies on this compound as a hypochlorite (B82951) scavenger are limited, the well-documented reactivity of the parent sulfamic acid with nitrous acid provides a strong basis for this application. Hypochlorite solutions can contain or generate nitrous acid (HNO₂), especially under certain pH conditions in the presence of nitrogen-containing species. Sulfamic acid is highly effective at destroying nitrous acid, converting it into nitrogen gas, water, and sulfuric acid. sciencemadness.orgwikipedia.org
The reaction is a rapid and quantitative process:
HNO₂ + H₃NSO₃ → H₂SO₄ + N₂ + H₂O wikipedia.org
This reactivity makes sulfamic acid and its derivatives potential scavengers to prevent unwanted side reactions involving nitrous acid. Kinetic studies have shown that the reaction between sulfamic acid and nitric acid (which can form nitrous acid in situ) proceeds via electrophilic attack of the nitronium ion (NO₂⁺) on the sulfamic acid. rsc.orgrsc.org
Acidity and Proton Transfer Dynamics
Sulfamic acid is a moderately strong acid, with a pKa value of approximately 1.0. sciencemadness.orgwikipedia.orgscielo.br It exists in the solid state as a zwitterion (H₃N⁺SO₃⁻). wikipedia.org The acidity of its derivatives is a key parameter influencing their catalytic activity and reactivity. scielo.br
The introduction of an alkyl group on the nitrogen atom to form an N-alkylated sulfamic acid generally leads to a decrease in acidity (i.e., a higher pKa). This is because alkyl groups are typically electron-donating, which destabilizes the resulting sulfamate anion after deprotonation. For example, the pKa of cyclohexylsulfamic acid is 1.90, which is significantly higher than that of the parent sulfamic acid. scielo.br Despite being weaker acids than sulfamic acid itself, N-alkylated sulfamic acids are still considered effective acidic organocatalysts for various reactions. scielo.brscite.ai
Table 2: Comparison of pKa Values for Sulfamic Acid and an N-Alkylated Analog
| Compound | pKa in Water | Reference |
|---|---|---|
| Sulfamic Acid | ~1.0 | sciencemadness.orgwikipedia.orgscielo.br |
| Cyclohexylsulfamic Acid | 1.90 | scielo.br |
The acid strength of N-alkylated sulfamic acids is determined by the stability of their conjugate bases (the N-alkylated sulfamate anions). Several factors influence this stability, with the inductive effect being particularly prominent. masterorganicchemistry.comchemistrysteps.com
Inductive Effect: Alkyl groups are generally considered electron-donating groups (positive inductive effect, +I). When attached to the nitrogen atom, they push electron density towards the sulfamate core. This increased electron density on the conjugate base destabilizes it, making it more basic and, consequently, the corresponding N-alkylated sulfamic acid weaker (higher pKa) compared to unsubstituted sulfamic acid. scielo.brmasterorganicchemistry.com
Electronegativity and Atom Size: The acidity is fundamentally tied to the ability of the molecule to stabilize the negative charge of the conjugate base. chemistrysteps.comlibretexts.org In sulfamic acids, the charge is primarily delocalized over the sulfonate group. The electronegativity of substituents on the nitrogen atom can influence this charge distribution.
Steric Effects: The size and branching of the N-alkyl group can have minor effects on solvation of the conjugate base, which in turn can subtly influence acidity. retrosynthetix.com
For This compound , the substituent contains an ether linkage. The oxygen atom in this methoxy (B1213986) group is highly electronegative and will exert an electron-withdrawing inductive effect (-I effect). This effect will pull electron density away from the nitrogen atom, partially counteracting the electron-donating effect of the alkyl backbone. This withdrawal of electron density would help to stabilize the negative charge on the conjugate base. Therefore, it can be predicted that this compound would be a stronger acid (lower pKa) than a comparable N-alkyl sulfamic acid without the ether functionality (e.g., N-isopropylsulfamic acid or N-sec-butylsulfamic acid), but it would likely remain a weaker acid than unsubstituted sulfamic acid.
Table 3: Summary of Factors Affecting N-Alkylated Sulfamic Acid Strength
| Factor | Influence on Conjugate Base Stability | Effect on Acidity | Example |
|---|---|---|---|
| Electron-Donating Groups (e.g., Alkyl) | Destabilizes negative charge (Inductive Effect) | Weaker Acid (Higher pKa) | Cyclohexylsulfamic acid is weaker than sulfamic acid. scielo.br |
| Electron-Withdrawing Groups (e.g., Ether O) | Stabilizes negative charge (Inductive Effect) | Stronger Acid (Lower pKa) | The methoxy group in the (1-methoxypropan-2-yl) substituent is expected to increase acidity relative to a simple alkyl group. |
Catalytic Applications of N Alkylated Sulfamic Acid Derivatives As Organocatalysts and Heterogeneous Catalysts
Organocatalysis in Multicomponent Reactions
N-alkylated sulfamic acids have proven to be particularly effective catalysts in multicomponent reactions (MCRs), which are highly valued in organic synthesis for their efficiency in building molecular complexity in a single step from three or more starting materials. Their Brønsted acidic nature plays a pivotal role in activating substrates and facilitating key bond-forming steps.
Biginelli Reaction Mechanisms and Scope
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. N-alkylated sulfamic acids have been successfully employed as catalysts in this reaction, offering good to excellent yields. scielo.brresearchgate.net
The catalytic mechanism is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidinone product. The N-alkylated sulfamic acid catalyst facilitates these steps by protonating the carbonyl groups, thereby increasing their electrophilicity, and by stabilizing the intermediates.
The scope of the Biginelli reaction catalyzed by N-alkylated sulfamic acids is broad, accommodating a variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as different β-ketoesters. scielo.brresearchgate.net
Table 1: N-Alkylated Sulfamic Acid Catalyzed Biginelli Reaction scielo.brresearchgate.net
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | N-Benzylsulfamic acid (20) | Methanol (B129727) | 4 | 88 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | N-Benzylsulfamic acid (20) | Methanol | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | N-Benzylsulfamic acid (20) | Methanol | 6 | 85 |
| 4 | Benzaldehyde | Methyl acetoacetate | Thiourea | N-Thioureasulfamic acid (10) | Methanol | 3 | 95 |
| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | N-Butylsulfamic acid (20) | Methanol | 5 | 82 |
Hantzsch Reaction Pathways
The reaction pathway is thought to proceed through two initial condensations. The first is a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. The second is the condensation of the second equivalent of the β-ketoester with ammonia (B1221849) to generate an enamine. The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the dihydropyridine (B1217469) ring. The acidic catalyst activates the aldehyde carbonyl for the initial Knoevenagel condensation and facilitates the subsequent steps.
Given the demonstrated efficacy of N-alkylated sulfamic acids in similar acid-catalyzed multicomponent reactions, it is highly probable that they would also serve as efficient catalysts for the Hantzsch synthesis, potentially offering advantages in terms of solubility in organic media and catalyst recyclability.
Mannich Reaction Catalysis
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (e.g., a ketone). Sulfamic acid has been shown to be an effective catalyst for Mannich-type reactions, particularly under ultrasound irradiation, which can significantly accelerate the reaction rate.
The catalytic role of sulfamic acid involves the activation of the aldehyde by protonation, which facilitates the formation of an iminium ion upon reaction with the amine. The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the C-C bond and, after proton transfer, the final β-amino carbonyl product.
Table 2: Sulfamic Acid Catalyzed Mannich Reaction (Representative Example)
| Aldehyde | Amine | Ketone | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Acetophenone | Sulfamic Acid (10) | Ultrasound | 1.5 | 95 |
Pechmann Condensation Enhancements
The Pechmann condensation is a classic method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. Sulfamic acid has been identified as an efficient and environmentally friendly catalyst for this transformation, often providing high yields under solvent-free conditions. arkat-usa.org
The mechanism of the sulfamic acid-catalyzed Pechmann condensation is believed to start with the acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated aromatic ring of the phenol. The final step is a dehydration reaction that leads to the formation of the coumarin (B35378) ring system. The sulfamic acid catalyst is crucial for both the initial transesterification and the subsequent cyclization step.
The scope of the reaction is quite broad, with various substituted phenols and β-ketoesters being suitable substrates.
Table 3: Sulfamic Acid Catalyzed Pechmann Condensation arkat-usa.org
Catalysis in Diverse Organic Transformations
Beyond multicomponent reactions, N-alkylated sulfamic acids and sulfamic acid itself have found utility in a range of other important organic transformations, most notably in the protection and deprotection of functional groups.
Functional Group Protection and Deprotection Methodologies
The temporary masking of reactive functional groups is a fundamental strategy in multi-step organic synthesis. Acid catalysts are frequently employed for both the introduction (protection) and removal (deprotection) of various protecting groups. Sulfamic acid and its derivatives, with their solid, non-volatile, and reusable nature, present an attractive alternative to traditional corrosive and hazardous acids. scielo.br
For instance, the protection of alcohols as tetrahydropyranyl (THP) ethers or of carbonyl compounds as acetals can be efficiently catalyzed by sulfamic acid. The acidic nature of the catalyst facilitates the addition of the alcohol to dihydropyran or the diol to the carbonyl group, respectively. Conversely, the deprotection of these groups can be achieved under mild acidic conditions using the same catalyst, often in the presence of a protic solvent like water or methanol.
Similarly, certain amine protecting groups that are acid-labile, such as the tert-butoxycarbonyl (Boc) group, can be removed using sulfamic acid. The choice of the specific N-alkylated sulfamic acid and the reaction conditions can allow for selective protection and deprotection, which is a key aspect of complex molecule synthesis. While detailed research findings with extensive data tables for the use of N-alkylated sulfamic acids in this context are not widely reported, their fundamental acidic properties make them suitable candidates for such transformations, aligning with the principles of green chemistry.
Carbon-Carbon Bond Formation Processes
While direct research on "(1-Methoxypropan-2-yl)sulfamic acid" in carbon-carbon bond formation is not extensively documented in the provided results, the broader class of sulfamic acid and its derivatives has demonstrated significant utility in catalyzing these crucial reactions. researchgate.net These organocatalysts have proven effective in a variety of transformations that lead to the construction of complex molecular skeletons. researchgate.net
The catalytic activity of sulfamic acid derivatives stems from their Brønsted acidity, which facilitates numerous organic transformations, including those that form carbon-carbon bonds. researchgate.netscielo.br These reactions are fundamental in organic synthesis, enabling the construction of the carbon backbone of a vast array of organic molecules. vanderbilt.edu The application of sulfamic acid catalysts aligns with the principles of green chemistry, as they are often inexpensive, stable, and can be recycled and reused. scielo.brresearchgate.net
Synthesis of Heterocyclic Compounds
N-Alkylated sulfamic acid derivatives have shown considerable promise as catalysts in the synthesis of various biologically significant heterocyclic compounds. Their application in multicomponent reactions, which allow for the construction of complex molecules in a single step, is particularly noteworthy. scielo.brjmchemsci.com
Dihydropyrimidinones (DHPMs):
N-alkylated sulfamic acid derivatives have been successfully employed as organocatalysts in the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones. researchgate.netscielo.br These compounds are of significant interest due to their potential therapeutic applications. jmchemsci.comorientjchem.org Studies have shown that N-alkylated sulfamic acids derived from various amines, including benzylamine (B48309), can effectively catalyze the condensation of an aldehyde, a β-ketoester, and urea or thiourea to afford DHPMs in good yields. researchgate.netscielo.br For instance, the use of an N-alkylated sulfamic acid derived from benzylamine resulted in approximately 80% yields of the desired dihydropyrimidinone products. scielo.br Even better results, with yields ranging from 80-97%, were achieved with organocatalysts based on sulfamic acid and thiourea. researchgate.net
| Catalyst System | Reactants | Product | Yield (%) |
| N-Alkylated sulfamic acid (from benzylamine) | Benzaldehyde, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone | ~80 |
| Sulfamic acid and thiourea based organocatalyst | Benzaldehyde, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone | 80-97 |
Tetrahydroindoles:
The synthesis of tetrahydroindoles, another important class of heterocyclic compounds, can also be facilitated by sulfamic acid-based catalysts. For example, ethyl isocyanoacetate, a key building block for 7-aza-tetrahydroindoles, is used in syntheses that can be catalyzed by various acids. thermofisher.com While direct catalysis by this compound is not specified, the general applicability of Brønsted acid catalysts suggests its potential in such transformations.
Dihydroquinazoline (B8668462) Derivatives:
The synthesis of 2,3-dihydroquinazoline derivatives, which exhibit a range of biological activities, has been successfully achieved using sulfamic acid-based catalysts. nih.govrjlbpcs.com In one notable example, a heterogeneous catalyst was prepared by grafting sulfamic acid onto cross-linked chitosan (B1678972). nih.govrsc.org This bio-based catalyst proved to be highly efficient in a three-component reaction involving isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate, affording the desired dihydroquinazoline derivatives in high to excellent yields and with short reaction times. nih.govrsc.org The proposed mechanism involves the Brønsted acidic centers of the catalyst activating the carbonyl group of isatoic anhydride, facilitating nucleophilic attack and subsequent cyclization. nih.gov
Development and Characterization of Heterogeneous Catalytic Systems
A significant area of research focuses on the development of heterogeneous catalytic systems based on sulfamic acid derivatives. Immobilizing these catalysts on solid supports offers numerous advantages, including ease of separation from the reaction mixture, catalyst reusability, and a reduction in waste, all of which are key tenets of green chemistry. researchgate.netacs.orgnih.gov
Grafting Strategies onto Polymeric and Inorganic Supports
Chitosan-based Materials:
Chitosan, a natural and biodegradable polymer, has emerged as an excellent support for sulfamic acid catalysts. rsc.orgscispace.com Its abundant functional groups, such as hydroxyl and amine groups, provide ideal sites for chemical modification. researchgate.netcu.edu.eg Sulfamic acid can be grafted onto the chitosan backbone through various methods, including the use of cross-linking agents and dendritic units to enhance catalyst loading and stability. nih.govrsc.org
One innovative approach involves the creation of a dendritic structure on cross-linked chitosan, which is then terminated with sulfamic acid groups. nih.govrsc.org This design results in a multifunctional solid acid catalyst with a high density of active sites. nih.gov Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are employed to confirm the successful grafting and to study the morphology and thermal stability of these heterogeneous catalysts. nih.govscispace.com For instance, TGA analysis has shown that grafting organic units onto chitosan can increase its thermal stability. rsc.orgscispace.com
Catalytic Activity and Reusability in Green Chemistry Contexts
Heterogeneous catalysts derived from N-alkylated sulfamic acids have demonstrated excellent catalytic activity and reusability in various organic transformations. researchgate.netresearchgate.net The ability to recycle the catalyst is a crucial factor in developing sustainable and economically viable chemical processes. nih.gov
In the synthesis of 2,3-dihydroquinazoline derivatives using a chitosan-supported sulfamic acid catalyst, the catalyst could be recovered and reused for up to five cycles with only a slight decrease in its catalytic activity. nih.govscispace.com This remarkable stability highlights the robustness of the catalytic system. Similarly, sulfamic acid functionalized on other supports, such as polyvinyl chloride, has shown excellent reusability, with some systems being used for up to nine cycles without a significant loss of activity. researchgate.net
The following table summarizes the reusability of a chitosan-supported sulfamic acid catalyst in the synthesis of a dihydroquinazoline derivative:
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 90 |
This data clearly demonstrates the potential of these heterogeneous catalysts for practical applications in green chemical synthesis. The ease of recovery, typically through simple filtration, and the consistent performance over multiple uses make them an attractive alternative to traditional homogeneous catalysts. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations of 1 Methoxypropan 2 Yl Sulfamic Acid Structures
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations, governed by the principles of quantum mechanics, are fundamental to understanding the distribution of electrons within a molecule. These methods, such as Density Functional Theory (DFT) or Ab Initio approaches, solve approximations of the Schrödinger equation to determine the molecule's electronic energy and wavefunction. From this, the properties of molecular orbitals—regions of space that describe the probability of finding an electron—can be determined.
Within Molecular Orbital (MO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These are known as the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and stability. rsc.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that a molecule is more reactive. rsc.org For (1-Methoxypropan-2-yl)sulfamic acid, a HOMO-LUMO analysis would pinpoint the electron-rich (HOMO) and electron-poor (LUMO) regions, providing insight into its potential reactions.
Table 1: Conceptual Data from HOMO-LUMO Analysis
| Parameter | Description | Potential Insights for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. The sulfamic acid and methoxy (B1213986) groups would likely influence this value. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. |
Vibrational Frequency Computations and Spectral Assignment
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, it is possible to determine the frequencies of the normal modes of vibration. These computed frequencies can be correlated with the peaks observed in experimental spectra.
This analysis is invaluable for assigning specific vibrational modes (e.g., N-H stretching, S=O double bond stretching, C-O stretching) to their corresponding spectral bands. researchgate.net For this compound, this would confirm its molecular structure by matching the theoretical spectrum with an experimental one and help in understanding the bonding characteristics within the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is calculated by placing a positive "test" charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded to indicate different regions of electrostatic potential. wolfram.com
Red : Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net
Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net
Green/Yellow : Indicates regions of neutral or intermediate potential.
For this compound, an MEP map would visually identify the key reactive sites. The oxygen atoms of the sulfonyl and methoxy groups, along with the nitrogen of the sulfamic acid group, would likely appear as red or orange regions, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom on the nitrogen would appear as a blue region, highlighting its acidity and potential as a hydrogen bond donor. researchgate.netnih.gov
Derivation of Quantum Chemical Reactivity Descriptors
Based on the energies of the frontier orbitals (HOMO and LUMO) and the principles of conceptual DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. mdpi.comresearchgate.net These descriptors provide a quantitative basis for the principles of chemical hardness and softness.
Table 2: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. A softer molecule is more reactive. rsc.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons. |
Calculating these descriptors for this compound would provide a quantitative assessment of its stability and reactivity profile compared to other compounds.
Conformational Analysis and Stereochemical Implications of the (1-Methoxypropan-2-yl) Moiety
The (1-Methoxypropan-2-yl) moiety in the molecule contains a chiral center at the second carbon atom (the one bonded to the nitrogen). This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-(1-Methoxypropan-2-yl)sulfamic acid and (S)-(1-Methoxypropan-2-yl)sulfamic acid.
Furthermore, the single bonds within the molecule (e.g., C-C, C-O, C-N, S-N) allow for rotation, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis involves computationally scanning the potential energy surface by rotating these bonds to find the most stable, low-energy conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. A computational study would reveal the relative energies of different staggered and eclipsed conformations, identifying the global minimum energy structure.
Ab Initio and Density Functional Theory (DFT) Based pKa Predictions
The pKa is a measure of the acidity of a compound. Computational methods, particularly DFT combined with a continuum solvation model (which mimics the presence of a solvent like water), can predict pKa values with reasonable accuracy. nih.govresearchgate.net
The prediction is typically achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution: HA ⇌ H⁺ + A⁻
This involves calculating the free energies of the protonated (HA) and deprotonated (A⁻) species. Several theoretical schemes, such as the direct approach or methods involving thermodynamic cycles, can be employed to achieve this. nih.gov For this compound, these calculations would predict the acidity of the N-H proton, which is essential for understanding its behavior in solution and its potential to act as a proton donor in chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
